molecular formula C21H26ClN3S B2509908 4-(5-chloro-2-methylphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide CAS No. 904662-37-9

4-(5-chloro-2-methylphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide

Cat. No.: B2509908
CAS No.: 904662-37-9
M. Wt: 387.97
InChI Key: GTQNFNQOFNKVTM-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methylphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperazine ring, a carbothioamide group, and substituted phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methylphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Carbothioamide Group: The carbothioamide group can be introduced by reacting the piperazine derivative with thiophosgene or a similar reagent.

    Substitution on the Phenyl Rings: The phenyl rings can be functionalized through electrophilic aromatic substitution reactions, using reagents such as chloromethyl methyl ether for chlorination and isopropyl bromide for alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-methylphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(5-chloro-2-methylphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-chloro-2-methylphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl rings and the presence of the carbothioamide group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(4-propan-2-ylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3S/c1-15(2)17-5-8-19(9-6-17)23-21(26)25-12-10-24(11-13-25)20-14-18(22)7-4-16(20)3/h4-9,14-15H,10-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQNFNQOFNKVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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